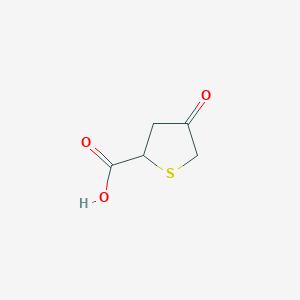
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-enamide is a chemical compound with potential applications in scientific research. It is a member of the class of compounds known as enamides, which are important intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-enamide has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. It has also been studied for its potential use in the treatment of cancer, due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-enamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-enamide are still being studied. However, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-enamide is its relatively simple synthesis method, which makes it accessible to researchers in a laboratory setting. It also has potential applications in a variety of scientific fields, including medicinal chemistry and cancer research. However, one limitation of the compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-enamide. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective drugs based on this compound. Another potential direction for research could be on developing new synthesis methods for the compound, which could make it more accessible to researchers. Additionally, more research could be done on the compound's potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-enamide involves the reaction of 3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-en-1-ol with ethyl cyanoacetate in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3-chloropropyl ethyl ether to yield the final product. The synthesis is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-1-benzothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-8-4-7-19-17(21)12(11-18)9-13-10-14-15(20)5-3-6-16(14)23-13/h3,5-6,9-10,20H,2,4,7-8H2,1H3,(H,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXVJMICDLTZEL-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC2=C(C=CC=C2S1)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC2=C(C=CC=C2S1)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2908855.png)


![rac-(2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/no-structure.png)

![2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2908861.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2908862.png)
![6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2908864.png)

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2908869.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2908873.png)

![1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2908875.png)